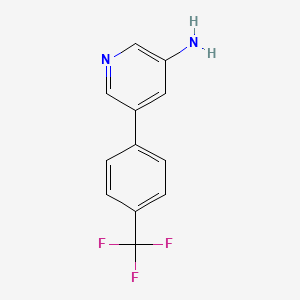

5-(4-(Trifluorométhyl)phényl)pyridin-3-amine

Vue d'ensemble

Description

5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with an amine group at the 3-position

Applications De Recherche Scientifique

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Another method involves the nucleophilic aromatic substitution reaction, where a nucleophile, such as an amine, displaces a leaving group, such as a halide, on an aromatic ring. This method can be used to introduce the amine group onto the pyridine ring.

Industrial Production Methods

Industrial production of 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine often relies on scalable and cost-effective methods. One such method involves the trifluoromethylation of 4-iodobenzene followed by coupling with a pyridine derivative . This process can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and catalyst concentration.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro derivatives can be reduced back to amines.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used in substitution reactions.

Major Products Formed

Mécanisme D'action

The mechanism of action of 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by increasing lipophilicity and metabolic stability . The amine group can form hydrogen bonds with active site residues, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Trifluoromethyl)pyridine: A compound with similar trifluoromethyl and pyridine functionalities but lacking the phenyl ring.

4-(Trifluoromethyl)aniline: A compound with a trifluoromethyl group and an amine group attached to a phenyl ring, but without the pyridine ring.

2,3,5-Trichloro-5-(trifluoromethyl)pyridine: A derivative with additional chlorine atoms on the pyridine ring.

Uniqueness

5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine is unique due to the combination of its trifluoromethyl, phenyl, and pyridine functionalities. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds . These properties make it a valuable compound for various applications in scientific research and industry.

Activité Biologique

5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly in antimicrobial and anticancer contexts. This article explores the compound's structure, synthesis, biological activities, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine is C12H9F3N2, with a molecular weight of approximately 238.213 g/mol. The compound features a pyridine ring substituted with a trifluoromethyl group and an aniline moiety, which enhances its lipophilicity and biological activity. The trifluoromethyl group is known to influence the compound's reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and electrophilic aromatic substitutions.

Synthesis

The synthesis of 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route includes trifluoromethylation followed by coupling with pyridin-3-amine derivatives. This method highlights the versatility of the trifluoromethyl group in enhancing the compound's pharmacological properties.

Antimicrobial Activity

Research indicates that 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. For instance, the compound has shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 14 | 16 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine has been evaluated for anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Induction of apoptosis |

| HepG2 | 8 | Cell cycle arrest at G1 phase |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making this compound a candidate for further investigation as a potential anticancer agent .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various derivatives of pyridine compounds found that those containing trifluoromethyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The study highlighted the importance of structural modifications in improving bioactivity .

- Anticancer Mechanism Exploration : Another research effort focused on the structure-activity relationship (SAR) of similar compounds indicated that modifications at the phenyl ring significantly influenced anticancer potency. The presence of the trifluoromethyl group was crucial for maintaining high activity levels against cancer cells .

Discussion

The unique structural features of 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine contribute to its biological activity. The trifluoromethyl group not only enhances lipophilicity but also plays a critical role in interacting with biological targets, potentially inhibiting key enzymes or receptors involved in disease processes.

Propriétés

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(16)7-17-6-9/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPBNZRYWFSCAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735029 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225829-49-1 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.